(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. It is primarily recognized for its potential applications in drug development and as an intermediate in the synthesis of various pharmaceutical agents. The compound features a piperidine ring, which is often found in numerous biologically active molecules, making it a valuable target for synthetic chemists.
This compound can be sourced from various chemical suppliers, including specialized chemical databases and manufacturers. Its synthesis is documented in multiple scientific publications, detailing various methods and applications in research.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one is classified as an amino ketone and falls under the category of piperidine derivatives. Its structural complexity allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
The synthesis of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one typically involves several steps:
The synthetic routes may vary based on scale and desired purity but generally follow traditional organic synthesis techniques. Industrial production may utilize continuous flow reactors to enhance yield and efficiency.
The molecular formula of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one is . Its structural representation includes:
The compound features a stereocenter at the second carbon atom and has distinct functional groups that contribute to its chemical reactivity.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one largely depends on its interactions with biological targets. As a piperidine derivative, it may act as a ligand for various receptors or enzymes, influencing biochemical pathways relevant to pharmacological effects.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by the presence of polar functional groups.
The compound exhibits basic properties due to the amino group, allowing it to participate in acid-base reactions. Its reactivity profile includes susceptibility to oxidation and reduction processes, making it versatile for synthetic applications.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one has several notable applications:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications, contributing to advancements in drug discovery and synthetic methodologies.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-3-methyl-butan-1-one is a chiral molecule featuring a 4-bromopiperidine moiety linked via an amide bond to an (S)-2-amino-3-methylbutanoyl group. Its synthesis requires precise stereocontrol at the valine-derived α-carbon and regioselective bromination at the C4 position of the piperidine ring. The methodologies for its asymmetric synthesis can be categorized into three principal approaches: chiral pool utilization, chiral auxiliaries, and catalytic asymmetric synthesis.
This approach leverages readily available enantiopure natural products as starting materials, typically amino acids. The (S)-valine residue serves as an ideal chiral precursor for the amino acid portion:
Table 1: Key Intermediates and Reagents in Chiral Pool Synthesis
Step | Key Reagent/Intermediate | Role/Purpose | Stereochemical Outcome |
---|---|---|---|
Amino Acid Source | (S)-Valine | Provides (S)-α-carbon stereochemistry | Retained configuration |
Amino Acid Activation | Boc₂O, PFP-OH/DCC, SOCl₂ | Generates electrophilic carbonyl for amidation | No stereochemical impact |
Piperidine Bromination | N-Bromosuccinimide (NBS), hν or AIBN | Introduces bromine at C4 of piperidine | Regioselectivity critical |
Coupling Agent | Diisopropylcarbodiimide (DIC), HOBt | Facilitates amide bond formation | Retention of (S)-configuration |
Final Deprotection | Trifluoroacetic acid (Boc), H₂/Pd-C (Cbz) | Removes N-protecting group | Yields enantiopure target molecule |
The primary advantage is guaranteed high enantiopurity from the chiral starting material. Limitations include dependence on the availability of the chiral pool component and the requirement for separate piperidine bromination steps, which may require optimization for yield and regioselectivity.
Chiral auxiliaries covalently attached to the valine precursor control stereochemistry during the key amide bond formation step, allowing the use of achiral glycine derivatives that are later elaborated to the valine side chain:
Table 2: Chiral Auxiliaries and Conditions for Diastereoselective Alkylation
Chiral Auxiliary | Base for Enolization | Alkylating Agent | Diastereomeric Ratio (dr) | Auxiliary Removal Method |
---|---|---|---|---|
(S)-4-Phenyl-2-oxazolidinone | Lithium diisopropylamide | 2-Iodopropane | Up to >95:5 (S:R) | LiOH/H₂O₂ or LiOOH |
(8R,9S)-Cinchonidine-based | Potassium tert-butoxide | Isopropyl bromide | ~90:10 (S:R) | Hydrogenolysis |
(1R,2S)-Norephedrine-derived | Sodium hexamethyldisilazide | Isopropyl iodide | ~88:12 (S:R) | Acidic hydrolysis |
This method offers flexibility in using achiral starting materials and potentially higher yields for the alkylation step compared to chiral pool routes, but adds synthetic steps (auxiliary attachment and removal) and requires purification of diastereomers.
Catalytic methods offer atom-economic routes to enantiomeric enrichment, primarily focusing on constructing the valine moiety with the correct (S)-configuration before coupling to the 4-bromopiperidine. Key catalytic strategies include:
Table 3: Catalytic Asymmetric Hydrogenation Conditions for Valine Precursors
Substrate Type | Chiral Catalyst | Conditions | ee (%) | Yield (%) | Reference Type |
---|---|---|---|---|---|
(Z)-N-Acetyl-α-acetamidoacrylate ester | [Rh((R,R)-Me-DuPhos)(COD)]⁺BF₄⁻ | 4 bar H₂, CH₂Cl₂, rt, 12h | >99.5 | 95 | [3] |
(Z)-N-Benzoyl-α-aminocrotonate | [RuCl((S)-p-Tol-BINAP)(p-cymene)]Cl | 50 bar H₂, MeOH, 50°C, 24h | 98 | 90 | [3] |
Enol Ester | Ir-(S)-f-Binaphane / Iodide | 20 bar H₂, THF, rt, 16h | 97 | 88 | [3] |
Catalytic methods are highly efficient and scalable but often require specialized catalysts and optimized conditions. The brominated piperidine partner is synthesized independently via standard methods.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: